

A Technical Guide to the Natural Occurrence and Commercial Sources of Erbium Compounds

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Erbium (Er), a lanthanide series rare earth element, is distinguished by its unique physical and chemical properties that have led to its application in a variety of high-technology fields. This technical guide provides an in-depth overview of the natural occurrence of erbium, its primary mineral sources, and the methodologies employed for its extraction and purification into commercially valuable compounds. The information is tailored for professionals in research, science, and drug development who require a thorough understanding of the erbium supply chain, from geological deposits to purified materials.

Natural Occurrence and Abundance

Erbium is a relatively scarce element in the Earth's crust, with an average abundance of approximately 2.8 to 3.5 parts per million (ppm).[1][2] It is never found as a free element in nature but is always chemically combined with other elements within various minerals.[3] In seawater, its concentration is significantly lower, at about 0.9 nanograms per liter.[3]

Abundance in Geological and Extraterrestrial Environments

The following table summarizes the abundance of erbium in different environments.



Environment	Abundance (by weight)	Abundance (by moles)
Earth's Crust	3 ppm[2]	0.4 ppm[2]
Seawater	0.9 ng/L[3] -	
Solar System	1 ppb[2]	10 ppt[2]

Primary Mineral Sources of Erbium

Erbium is primarily extracted from several key minerals, often in conjunction with other rare earth elements. The principal commercial sources are xenotime, euxenite, and ion adsorption clays.[3] Other significant mineral sources include monazite and bastnäsite.[2][3]

Quantitative Analysis of Erbium in Major Minerals

The concentration of erbium varies significantly among different minerals and even within deposits of the same mineral type. The table below provides a summary of typical erbium content in its primary ore sources.

Mineral	Chemical Formula	Typical Erbium Oxide (Er₂O₃) Content	Major Mining Locations
Xenotime	(Y,HREE,Th,U)PO4[1]	3.77% in some xenotime samples	China, Australia, Brazil, India, Malaysia
Monazite	(Ce,La,Nd,Th)PO4	Found as an impurity	China, USA, Russia, Australia, India[4]
Bastnäsite	(Ce,La,Y)CO₃F	Found as an impurity	China, USA[4]
Euxenite	(Y,Ca,Ce,U,Th) (Nb,Ta,Ti)₂O ₆	A notable source of erbium	Primarily found in pegmatites
Ion Adsorption Clays	-	4-5% of the rare earth oxide content in some high-yttrium clays[3][5]	Southern China[3]



Geographical Distribution and Commercial Production

The global production of erbium is overwhelmingly dominated by China, which controls a significant portion of the world's rare earth element supply, particularly the heavy rare earths like erbium, primarily from its ion-adsorption clay deposits in southern China.[1] Other countries with notable rare earth mineral deposits that contain erbium include the United States, Australia, Russia, India, and Brazil.[6]

Extraction and Purification of Erbium Compounds

The extraction and purification of erbium from its ores is a complex, multi-stage process due to its chemical similarity to other lanthanides with which it is co-located. The general workflow involves mineral processing, leaching, separation, and finally, purification to obtain high-purity erbium compounds.

Experimental Protocols

This protocol outlines a typical laboratory-scale procedure for the extraction of erbium from xenotime ore.

- 1. Ore Preparation:
- Crush and grind the xenotime ore to a fine powder (typically <75 μm) to increase the surface area for chemical reaction.
- 2. Leaching:
- Mix the powdered ore with a concentrated acid, commonly sulfuric acid (H₂SO₄), at an elevated temperature (e.g., 200°C) to dissolve the rare earth phosphates.[5]
- The resulting slurry contains a mixture of rare earth sulfates in solution.
- 3. Separation of Heavy and Light Rare Earths (Solvent Extraction):
- Objective: To separate the heavy rare earth elements (including erbium) from the lighter lanthanides.
- Organic Phase: Prepare a solution of an organophosphorus extractant, such as 2ethylhexylphosphonic acid mono-2-ethylhexyl ester (EHEHPA or P507), in a non-polar

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diluent like kerosene.

- Aqueous Phase: The acidic solution containing the dissolved rare earth elements.
- Procedure:
- Contact the aqueous phase with the organic phase in a mixer-settler apparatus.
- The heavy rare earth elements, including erbium, will preferentially partition into the organic phase.
- The lighter rare earth elements will remain in the aqueous phase (raffinate).
- Separate the two phases.

4. Stripping:

• Contact the loaded organic phase with a strong acid solution (e.g., hydrochloric acid, HCl) to transfer the heavy rare earth elements back into an aqueous phase.

This protocol describes the separation of individual rare earth elements from a concentrated heavy rare earth solution.

1. Column Preparation:

- Pack a chromatography column with a suitable cation-exchange resin (e.g., Dowex 50).
- Equilibrate the resin by passing a buffer solution through the column to establish a stable pH and ionic strength.

2. Sample Loading:

• Load the aqueous solution containing the mixture of heavy rare earth elements onto the top of the resin bed. The rare earth ions will bind to the resin.

3. Elution:

- Pass a complexing agent solution, such as ethylenediaminetetraacetic acid (EDTA) or diethylenetriaminepentaacetic acid (DTPA), through the column.
- The complexing agent will form complexes with the rare earth ions, and the stability of these complexes varies slightly for each element.
- This differential stability causes the rare earth elements to move down the column at different rates, leading to their separation. Erbium will elute in a specific fraction.

4. Fraction Collection:







• Collect the eluate in fractions and analyze each fraction for its elemental composition to identify the fractions containing high-purity erbium.

1. Precipitation:

- To the purified erbium solution, add a precipitating agent such as oxalic acid or ammonium hydroxide. This will cause the formation of an insoluble erbium salt (e.g., erbium oxalate).
- Filter and wash the precipitate to remove any remaining impurities.

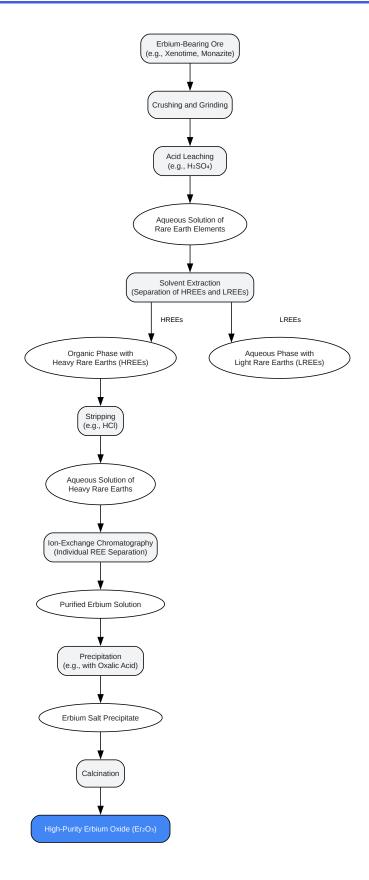
2. Calcination:

• Heat the erbium salt precipitate in a furnace at a high temperature (e.g., 800-1000°C). This thermal decomposition will convert the salt into erbium oxide (Er₂O₃), a stable pink powder. [7]

Visualization of the Extraction and Purification Workflow

The following diagram illustrates the key stages in the extraction and purification of erbium compounds from their mineral sources.





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Caption: Workflow for Erbium Extraction and Purification.



Commercial Forms of Erbium Compounds

The primary commercial form of erbium is erbium(III) oxide (Er₂O₃), a pink powder that serves as the starting material for the production of other erbium compounds and erbium metal.[4] Other commercially available erbium compounds include erbium chloride (ErCl₃), erbium fluoride (ErF₃), and various erbium salts. These compounds are supplied by various chemical companies, often with specified purity levels to meet the demands of different applications.

Conclusion

The availability of high-purity erbium compounds is intrinsically linked to the complex geology of rare earth elements and the sophisticated chemical engineering required for their separation. For researchers and professionals in drug development and other advanced fields, a clear understanding of the sources and production methods of erbium is crucial for supply chain management, cost analysis, and the development of innovative applications that leverage the unique properties of this rare earth element. China's dominance in the market underscores the geopolitical and economic factors that can influence the accessibility and price of this critical material.

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